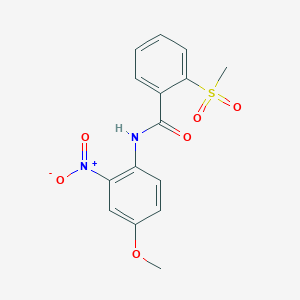
N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide: is an organic compound with the molecular formula C15H14N2O5S This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfonyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration and Methoxylation: The synthesis begins with the nitration of 4-methoxyaniline to introduce the nitro group. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.
Sulfonylation: The next step involves the sulfonylation of the nitro compound with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: Finally, the compound undergoes amidation with 2-aminobenzamide under controlled conditions to yield N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium alkoxide, dimethyl sulfoxide as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products:
Reduction: N-(4-amino-2-methoxyphenyl)-2-methylsulfonylbenzamide.
Substitution: N-(4-alkoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.
Oxidation: this compound sulfone.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and methylsulfonyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but lacks the methylsulfonyl group.
N-(4-methoxy-2-nitrophenyl)benzenesulfonamide: Similar structure but has a sulfonamide group instead of a benzamide group.
Uniqueness:
- The presence of both the methylsulfonyl and benzamide groups in N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide provides unique reactivity and stability compared to its analogs.
- The combination of functional groups allows for diverse chemical transformations and potential applications in various fields.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-10-7-8-12(13(9-10)17(19)20)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRHGJIFIZGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














